molecular formula C16H13ClF2N2O3S B2729289 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide CAS No. 896316-53-3

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2729289
CAS No.: 896316-53-3
M. Wt: 386.8
InChI Key: QGMWWSMPWSHCAK-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a 2,5-difluorobenzenesulfonamide moiety. This compound’s structural uniqueness arises from the combination of halogenated aryl groups and the sulfonamide linkage, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O3S/c17-10-1-4-13(5-2-10)21-9-12(8-16(21)22)20-25(23,24)15-7-11(18)3-6-14(15)19/h1-7,12,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWWSMPWSHCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the pyrrolidinone ring.

    Attachment of the Difluorobenzenesulfonamide Moiety: The final step involves the sulfonation reaction to attach the difluorobenzenesulfonamide group to the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction and cellular proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency: Compound 11b’s high yield (93%) suggests that carboxamide derivatives of pyrrolidinone are synthetically accessible, whereas sulfonamide incorporation (as in the target compound) may require more specialized conditions .
  • Structural Flexibility: The 4-chlorophenyl group is a common motif across compounds but paired with diverse cores (pyrrolidinone, cyclobutyl, pyrazole), highlighting its versatility in medicinal chemistry .

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H14ClF2N3O3S\text{C}_{15}\text{H}_{14}\text{ClF}_2\text{N}_3\text{O}_3\text{S}

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. The compound was tested against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

The results demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is significant for therapeutic applications in conditions like urinary tract infections and kidney stones .

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Moderate
UreaseStrong

Anticancer Properties

In addition to its antibacterial and enzyme inhibition capabilities, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways that promote cancer cell proliferation .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of sulfonamide compounds and tested their antibacterial efficacy. Among these, the derivative similar to this compound showed promising results against Salmonella typhi with an IC50 value indicating effective bacterial inhibition .
  • Enzyme Inhibition Research :
    Another study focused on the enzyme inhibitory properties of related compounds. The findings revealed that derivatives containing the pyrrolidine structure exhibited strong urease inhibition, providing a basis for further development in managing urological disorders .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide?

  • Methodology :

  • Synthesis : Adapt multi-step protocols from sulfonamide derivatives (e.g., coupling 2,5-difluorobenzenesulfonyl chloride with a pyrrolidinone intermediate under anhydrous conditions). Use dropwise addition of reagents (e.g., chlorosulfonic acid in DCM at 0°C) to control exothermic reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (analyze sulfonamide NH at δ 10–11 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) and high-resolution mass spectrometry (HRMS). Compare bond connectivity patterns to validated structural data (e.g., C–S and N–C linkages) .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity. Retention time should align with reference standards .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidinone ring and sulfonamide orientation if single crystals are obtained .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C suggests suitability for high-temperature assays) .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s bioactivity and mechanism of action?

  • Methodology :

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms, kinase ATP-binding sites). Validate via molecular docking using the compound’s 3D structure .
  • Assay conditions : Use fluorescence-based enzymatic inhibition assays (e.g., resorufin detection for hydrolases) with IC50_{50} determination. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Data validation : Replicate dose-response curves (n ≥ 3) and apply statistical models (e.g., Hill equation) to minimize assay noise .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., 4-CF3_3) to enhance binding affinity. Compare IC50_{50} shifts in enzymatic assays .
  • Scaffold modification : Synthesize analogs with a tetrahydrofuran ring instead of pyrrolidinone to evaluate ring size impact on solubility and target engagement .
  • Computational SAR : Use QSAR models (e.g., CoMFA) to predict logP and polar surface area, optimizing pharmacokinetic properties .

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Assay cross-validation : Compare results from fluorescence, radiometric, and SPR-based assays to rule out false positives (e.g., compound autofluorescence) .
  • Purity verification : Re-analyze compound batches via LC-MS to detect impurities (e.g., residual solvents) that may interfere with cellular assays .
  • Buffer optimization : Test activity in varied pH (6.5–7.4) and ionic strength conditions to identify assay-specific artifacts .

Q. What computational strategies can predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular docking : Screen against the ChEMBL database to identify potential off-targets (e.g., cytochrome P450 isoforms). Prioritize targets with docking scores <−8 kcal/mol .
  • ADMET prediction : Use SwissADME to assess BBB permeability (e.g., TPSA >90 Å2^2 suggests poor CNS penetration) and hepatotoxicity (CYP3A4 inhibition risk) .
  • MD simulations : Run 100-ns simulations to evaluate binding mode stability (RMSD <2 Å indicates robust target engagement) .

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